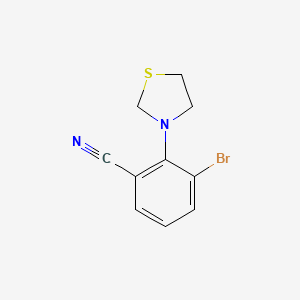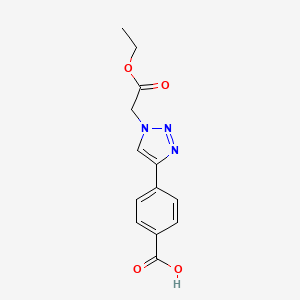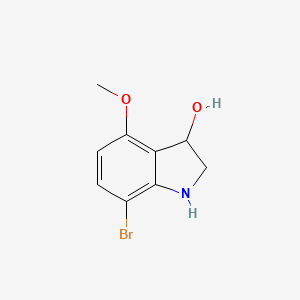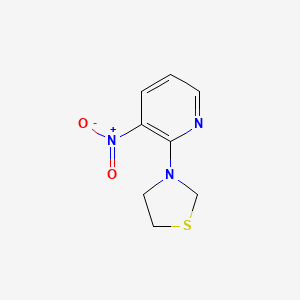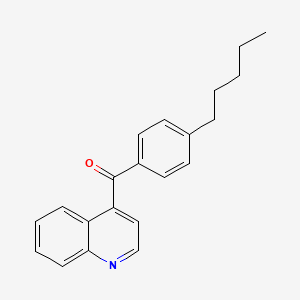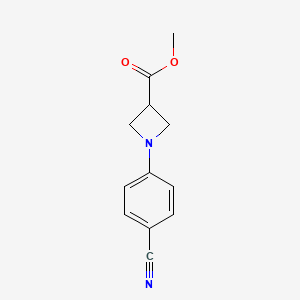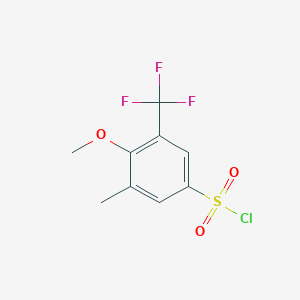
4-Methoxy-3-methyl-5-(trifluoromethyl)benzenesulfonyl chloride
説明
4-Methoxy-3-methyl-5-(trifluoromethyl)benzenesulfonyl chloride is an organic compound . It is an orange liquid at room temperature . Its molecular formula is C9H8ClF3O3S, with an average mass of 288.671 Da .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H8ClF3O3S/c1-5-3-6(9(14)15)4-7(8(5)16-2)10(11,12)13/h3-4H,1-2H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
This compound is an orange liquid at room temperature . Its molecular weight is 288.671 Da . The InChI code is 1S/C9H8ClF3O3S/c1-5-3-6(9(14)15)4-7(8(5)16-2)10(11,12)13/h3-4H,1-2H3 .科学的研究の応用
Synthesis of Complex Molecules
- Synthesis of Zinc Phthalocyanine Derivatives : A study by Pişkin, Canpolat, and Öztürk (2020) highlights the synthesis of new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups. These derivatives exhibit remarkable properties for photodynamic therapy applications, including high singlet oxygen quantum yield and good fluorescence properties, indicating potential for cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).
- Crystal and Molecular-Electronic Structure of Dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl Chloride : Rublova et al. (2017) synthesized two new structural isomers of dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride, revealing insights into their molecular and electronic structures. This research contributes to understanding the steric effects in organic molecules and their implications in synthetic chemistry (Rublova et al., 2017).
Photophysical Properties and Catalysis
- Investigation of Photophysical Properties : Kim et al. (2021) synthesized methyl 2-hydroxy-4-(5-R-thiophen-2-yl)benzoates and investigated their photophysical properties. The study demonstrated how substituent groups influence luminescence properties, providing valuable information for the development of photonic materials (Kim et al., 2021).
- Catalysis in Cross-Coupling Reactions : Deschamps et al. (2007) explored the use of phosphaalkenes palladium(II) complexes in Suzuki and Sonogashira cross-coupling reactions. The study found that complexes containing methoxybenzene ligands exhibit similar catalytic performance to other palladium complexes, underscoring the role of these compounds in facilitating organic transformations (Deschamps et al., 2007).
Novel Materials and Membrane Technologies
- Synthesis of Novel Sulfonated Nanofiltration Membranes : Liu et al. (2012) developed novel sulfonated thin-film composite nanofiltration membranes using sulfonated aromatic diamine monomers. These membranes exhibited improved water flux and dye rejection capabilities, highlighting the potential of sulfonated compounds in water treatment technologies (Liu et al., 2012).
特性
IUPAC Name |
4-methoxy-3-methyl-5-(trifluoromethyl)benzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClF3O3S/c1-5-3-6(17(10,14)15)4-7(8(5)16-2)9(11,12)13/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSKHXWJNHJRFCZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OC)C(F)(F)F)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClF3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methoxy-3-methyl-5-(trifluoromethyl)benzenesulfonyl chloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![N,N-dimethyl-1-[6-(trifluoromethyl)pyridin-3-yl]piperidin-4-amine](/img/structure/B1406284.png)
